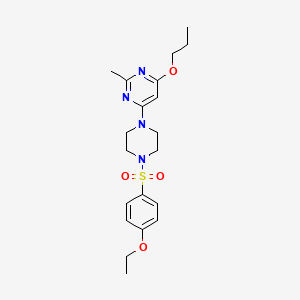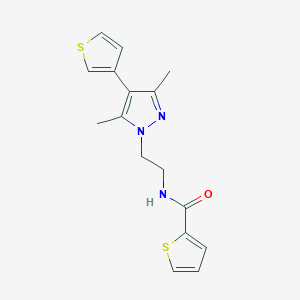![molecular formula C11H19NO3 B2592597 N-[3-(oxan-4-yloxy)propyl]prop-2-enamide CAS No. 2094606-72-9](/img/structure/B2592597.png)
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide, also known as OP3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide works by binding to a specific site on the TRPV1 ion channel, causing it to open and allowing ions to flow through. This results in the perception of heat and pain. This compound also has an effect on the production of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to have an effect on the release of certain neurotransmitters. Additionally, this compound has been shown to have an effect on the regulation of body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(oxan-4-yloxy)propyl]prop-2-enamide in lab experiments is its selectivity for the TRPV1 ion channel, which allows researchers to study the channel's function in more detail. However, one limitation is the lack of information on the long-term effects of this compound on the body.
Orientations Futures
There are several potential future directions for research on N-[3-(oxan-4-yloxy)propyl]prop-2-enamide. One area of interest is the development of new pain medications based on the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, there is potential for the development of new treatments for inflammatory diseases based on the anti-inflammatory effects of this compound.
Méthodes De Synthèse
The synthesis of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide involves the reaction of 3-hydroxypropyl acrylate with 4-bromo-1-butanol in the presence of a base, followed by the reaction of the resulting product with propionyl chloride. The final product is obtained by reacting the intermediate with sodium methoxide in methanol.
Applications De Recherche Scientifique
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has shown potential as a useful tool in scientific research due to its ability to act as a selective modulator of the TRPV1 ion channel. This channel is involved in the perception of pain and temperature, making it an attractive target for the development of new pain medications. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-11(13)12-6-3-7-15-10-4-8-14-9-5-10/h2,10H,1,3-9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQONOAKRTUOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)


![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)



![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2592535.png)
